

Application Notes and Protocols: Guretolimod (DSP-0509) In Vivo Experiments

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Compound of Interest		
Compound Name:	Guretolimod	
Cat. No.:	B3322590	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Guretolimod (DSP-0509) is a novel, systemically available Toll-like receptor 7 (TLR7) agonist designed for cancer immunotherapy.[1][2] As an immune-stimulating agent, it activates the innate immune system, leading to a cascade of events that bridge to and enhance adaptive anti-tumor immunity.[2][3] Preclinical studies have demonstrated its potential as both a monotherapy and in combination with other immunotherapies, such as immune checkpoint inhibitors.[1][4] These notes provide a detailed overview of the in vivo experimental protocols and data for **Guretolimod**, synthesized from published preclinical research.

Mechanism of Action

Guretolimod functions by binding to and activating TLR7, an endosomal receptor primarily expressed by plasmacytoid dendritic cells (pDCs) and other immune cells like B cells.[4] This activation mimics the response to viral single-stranded RNA. The signaling cascade is dependent on the MyD88 adaptor protein, leading to the activation of transcription factors like NF- κ B and IRF7.[3] This results in the production of pro-inflammatory cytokines and, most notably, type I interferons (IFN- α / β).[1][4]

The induced Type I IFNs play a crucial role in the anti-tumor response by:

• Activating dendritic cells (DCs), enhancing their ability to present tumor antigens.



- Promoting the activation and proliferation of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs).
- Increasing the expression of MHC class I molecules on tumor cells, making them more visible to CTLs.[4]

This reprogramming of the tumor microenvironment can convert immunologically "cold" tumors (lacking immune cell infiltration) into "hot" tumors, thereby sensitizing them to other immunotherapies like anti-PD-1/PD-L1 antibodies.[4]

Caption: Guretolimod (DSP-0509) TLR7 signaling pathway.

Quantitative Data Summary

The following table summarizes the quantitative data from various in vivo preclinical studies involving **Guretolimod** (DSP-0509).



Parameter	Mouse Model & Cell Line	Treatment Group	Result	Citation
Tumor Growth Inhibition	CT26 colorectal carcinoma	DSP-0509 (5 mg/kg, i.v., weekly) vs. Vehicle	Significant tumor growth inhibition.	[1]
LM8 osteosarcoma	DSP-0509 (1 mg/kg, i.v., weekly) vs. Vehicle	Significant suppression of primary tumor growth.	[1]	
CT26 colorectal carcinoma	DSP-0509 + anti- PD-1 vs. Monotherapies	Significant suppression of tumor growth compared to each monotherapy (P<0.05).	[4]	_
4T1 breast cancer	DSP-0509 + anti- PD-1	Anti-tumor activity observed in an immune- suppressive model.	[4]	_
Metastasis	LM8 osteosarcoma	DSP-0509 (i.v.)	Suppressed the number of lung metastatic nodules.	[4]
Immune Cell Infiltration	CT26 colorectal carcinoma	DSP-0509 + anti- PD-1	Significantly increased ratio of CD8+ T cells and effector memory T cells in TILs (P<0.05).	[4]

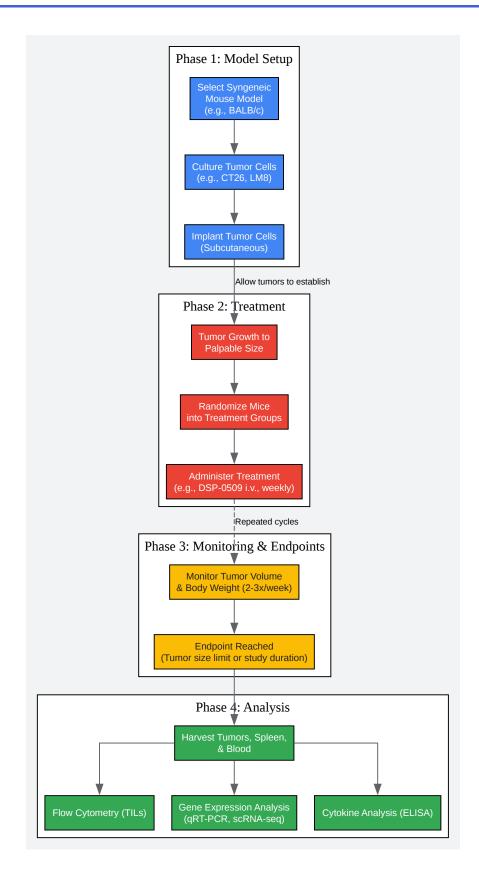


CT26 colorectal carcinoma	DSP-0509	Induced expansion of NK cells, CD4+ T cells, and Tregs.	[5][6]	
Biomarker Expression	CT26 colorectal carcinoma	DSP-0509 + anti- PD-1	Significantly increased MHC class I expression on tumor cells (P<0.05).	[4]
Cytokine Induction	CT26-bearing mice	DSP-0509 (1 mg/kg, i.v.)	Increased plasma levels of IFNα, TNFα, and IP-10 at 2 hours post- administration; returned to baseline by 24 hours.	[1]
Pharmacokinetic s	Mice	DSP-0509 (i.v.)	Rapid elimination from the body (T1/2: 0.69h).	[4]

Experimental Protocols General In Vivo Anti-Tumor Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **Guretolimod** in a syngeneic mouse model.





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Caption: General workflow for an in vivo Guretolimod efficacy study.



a. Materials:

- Animals: Syngeneic mice appropriate for the chosen cell line (e.g., BALB/c for CT26 and 4T1, C3H/HeN for LM8). Mice should be 6-8 weeks old.
- Cell Lines: Murine tumor cell lines such as CT26 (colorectal), 4T1 (breast), or LM8 (osteosarcoma).[4][7]
- Guretolimod (DSP-0509): Synthesized by Sumitomo Pharma Co., Ltd. For in vivo studies, dissolve in a 2.5 mM glycine buffered solution (pH 10.2).[5][8]
- Vehicle Control: 2.5 mM glycine buffered solution (pH 10.2).[5][8]
- Combination Agents (optional): Anti-PD-1, anti-CTLA-4, or IDO1 inhibitors, prepared as per manufacturer's instructions.[4][5]

b. Procedure:

- Cell Culture and Implantation:
 - Culture tumor cells in appropriate media until they reach the logarithmic growth phase.
 - Harvest and resuspend cells in sterile, serum-free media or phosphate-buffered saline (PBS).
 - Subcutaneously inject a specified number of cells (e.g., 1 x 10⁵ to 1 x 10⁶ cells) into the flank of each mouse.
- Tumor Growth and Group Randomization:
 - Allow tumors to grow until they reach a palpable size (e.g., 50-100 mm³).
 - Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
 - Randomize mice into treatment groups (e.g., Vehicle, DSP-0509, anti-PD-1, Combination)
 with similar average tumor volumes. Typically use at least 4 mice per group for
 reproducibility.[8]



- Drug Administration:
 - Administer Guretolimod intravenously (i.v.) via the tail vein.
 - A typical dosing schedule is once weekly (q1w).[7] Doses have ranged from 1 mg/kg to 5 mg/kg in published studies.[1]
 - Administer vehicle control and any combination agents according to the experimental design.
- · Monitoring:
 - Measure tumor volume and mouse body weight 2-3 times per week.
 - Monitor animal health according to institutional guidelines.
 - The study endpoint is typically reached when tumors in the control group reach a predetermined size limit or after a set duration.

Protocol for Analysis of Tumor-Infiltrating Lymphocytes (TILs)

- a. Materials:
- Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit).
- · GentleMACS Dissociator or similar.
- 70 µm cell strainers.
- Red Blood Cell Lysis Buffer.
- FACS buffer (PBS with 2% FBS).
- Fluorescently-conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, CD62L, CD127, FoxP3).
- Flow cytometer.



b. Procedure:

- Tumor Digestion:
 - At the study endpoint, harvest tumors and place them in gentleMACS C Tubes with enzyme mix from a dissociation kit.
 - Run the appropriate program on the gentleMACS Dissociator.
 - Incubate at 37°C as required by the kit protocol.
- Single-Cell Suspension Preparation:
 - Pass the digested tissue through a 70 μm cell strainer to obtain a single-cell suspension.
 - Lyse red blood cells using RBC Lysis Buffer.
 - Wash the cells with FACS buffer and perform a cell count.
- Antibody Staining:
 - Resuspend cells in FACS buffer.
 - Incubate with a cocktail of fluorescently-conjugated antibodies for 30 minutes at 4°C in the dark.
 - For intracellular markers like FoxP3, perform fixation and permeabilization steps according to the manufacturer's protocol before adding the antibody.
- Flow Cytometry:
 - Wash the stained cells and resuspend in FACS buffer.
 - Acquire data on a flow cytometer.
 - Analyze the data to quantify immune cell populations, such as the ratio of CD8+ T cells to regulatory T cells.



Protocol for Gene Expression Analysis in Tumors

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- RNA extraction kit (e.g., RNeasy Kit, QIAGEN).
- cDNA synthesis kit.
- qPCR master mix (e.g., TaqMan).
- TaqMan gene expression assay probes (e.g., for Ifng, Gzmb, Tnf, Cxcl10).[1]
- Real-time PCR system.

b. Procedure:

- RNA Extraction:
 - Harvest tumors and immediately snap-freeze in liquid nitrogen or place in an RNA stabilization reagent.
 - Homogenize the tumor tissue and extract total RNA using an appropriate kit following the manufacturer's protocol.
- cDNA Synthesis:
 - Quantify the extracted RNA and assess its purity.
 - Synthesize cDNA from a standardized amount of RNA.
- Quantitative RT-PCR:
 - Prepare the qPCR reaction mix containing cDNA, master mix, and the specific TaqMan probe for the gene of interest and a housekeeping gene (e.g., Gapdh).
 - Run the reaction on a real-time PCR system.
- Data Analysis:



 Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing treatment groups to the vehicle control. This can reveal the upregulation of IFN-gamma signature genes and effector molecules.[4][7]

This document is intended for research purposes only and synthesizes information from publicly available preclinical data. Specific experimental details, including dosages and timelines, should be optimized for each study based on the specific models and research questions.

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